(2,6-Dichloro-2',4'-difluoro-[1,1'-biphenyl]-4-yl)methanol
Overview
Description
(2,6-Dichloro-2’,4’-difluoro-[1,1’-biphenyl]-4-yl)methanol is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of two chlorine atoms and two fluorine atoms attached to the biphenyl structure, along with a methanol group. The unique arrangement of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,6-Dichloro-2’,4’-difluoro-[1,1’-biphenyl]-4-yl)methanol typically involves multi-step organic reactions. One common method includes the halogenation of biphenyl derivatives followed by the introduction of the methanol group. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to achieve the desired product with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of (2,6-Dichloro-2’,4’-difluoro-[1,1’-biphenyl]-4-yl)methanol may involve large-scale halogenation processes using chlorinating and fluorinating agents. The process is optimized to ensure efficient use of reagents and minimal by-product formation. Advanced purification techniques such as distillation and crystallization are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
(2,6-Dichloro-2’,4’-difluoro-[1,1’-biphenyl]-4-yl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove halogen atoms or to convert the methanol group to a methyl group.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) are employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield (2,6-Dichloro-2’,4’-difluoro-[1,1’-biphenyl]-4-carbaldehyde) or (2,6-Dichloro-2’,4’-difluoro-[1,1’-biphenyl]-4-carboxylic acid).
Scientific Research Applications
(2,6-Dichloro-2’,4’-difluoro-[1,1’-biphenyl]-4-yl)methanol has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (2,6-Dichloro-2’,4’-difluoro-[1,1’-biphenyl]-4-yl)methanol involves its interaction with molecular targets such as enzymes and receptors. The presence of halogen atoms enhances its binding affinity to these targets, leading to various biochemical effects. The methanol group can participate in hydrogen bonding, further influencing its activity and specificity.
Comparison with Similar Compounds
Similar Compounds
(2,6-Dichloro-2’,4’-difluoro-[1,1’-biphenyl]-4-carbaldehyde): Similar structure but with an aldehyde group instead of a methanol group.
(2,6-Dichloro-2’,4’-difluoro-[1,1’-biphenyl]-4-carboxylic acid): Contains a carboxylic acid group instead of a methanol group.
(2,6-Dichloro-2’,4’-difluoro-[1,1’-biphenyl]-4-yl)methylamine: Features a methylamine group in place of the methanol group.
Uniqueness
The uniqueness of (2,6-Dichloro-2’,4’-difluoro-[1,1’-biphenyl]-4-yl)methanol lies in its specific combination of halogen atoms and the methanol group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for targeted research and industrial applications.
Properties
IUPAC Name |
[3,5-dichloro-4-(2,4-difluorophenyl)phenyl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2F2O/c14-10-3-7(6-18)4-11(15)13(10)9-2-1-8(16)5-12(9)17/h1-5,18H,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJNRRBQDXWFEMN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)C2=C(C=C(C=C2Cl)CO)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2F2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901216518 | |
Record name | 2,6-Dichloro-2′,4′-difluoro[1,1′-biphenyl]-4-methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901216518 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1350760-19-8 | |
Record name | 2,6-Dichloro-2′,4′-difluoro[1,1′-biphenyl]-4-methanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1350760-19-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,6-Dichloro-2′,4′-difluoro[1,1′-biphenyl]-4-methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901216518 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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